molecular formula C19H16O5 B2880068 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B2880068
M. Wt: 324.3 g/mol
InChI Key: FFZJNTHEDRSRDI-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one is a flavonoid derivative characterized by a chromen-4-one core substituted with a benzo[d][1,3]dioxol-5-yl group at position 3, an ethyl group at position 6, a hydroxyl group at position 7, and a methyl group at position 2.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-11-6-13-16(8-14(11)20)24-10(2)18(19(13)21)12-4-5-15-17(7-12)23-9-22-15/h4-8,20H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZJNTHEDRSRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable benzodioxole derivative with a β-keto ester or β-diketone under basic conditions. The reaction is usually carried out in the presence of a strong base such as piperidine or pyridine, and the resulting product is then subjected to further modifications to introduce the ethyl, hydroxyl, and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the hydroxyl group to a carbonyl group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

  • Addition: Electrophilic addition reactions can be carried out using electrophiles such as bromine (Br₂) or hydrogen halides (HX).

Major Products Formed:

  • Oxidation: Formation of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-oxo-2-methyl-4H-chromen-4-one.

  • Reduction: Formation of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

  • Addition: Formation of halogenated or hydrogenated derivatives.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one with structurally analogous flavonoids and chromenone derivatives. Key differences in substituents, molecular weight, and reported bioactivities are highlighted:

Compound Name Substituents Molecular Weight (g/mol) Reported Bioactivities Key Structural Differences
This compound (Target Compound) - 3: Benzo[d][1,3]dioxol-5-yl
- 6: Ethyl
- 7: Hydroxy
- 2: Methyl
~340.3 (estimated) Limited data; inferred antioxidant/anti-inflammatory potential based on structural analogs Reference compound for comparison.
5,7-Dihydroxy-3-(4-hydroxy-benzyl)-2-methyl-chromen-4-one - 3: 4-Hydroxybenzyl
- 5: Hydroxy
- 7: Hydroxy
- 2: Methyl
298.29 Antioxidant activity; confirmed via DPPH assay Lacks benzo[d][1,3]dioxole ring; additional hydroxyl at position 3.
3-(Benzo[d][1,3]dioxol-5-yl)-7-hydroxy-2-methyl-6-propyl-4H-chromen-4-one - 3: Benzo[d][1,3]dioxol-5-yl
- 6: Propyl
- 7: Hydroxy
- 2: Methyl
~354.3 (estimated) Not explicitly reported; propyl chain may enhance lipophilicity Propyl substituent at position 6 vs. ethyl in target compound.
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one - 3: 4-Hydroxyphenyl
- 6: Prenyl (3-methylbut-2-en-1-yl)
- 7: Methoxy
368.37 Anticancer activity (e.g., inhibition of tumor cell proliferation) Methoxy at position 7; prenyl group at position 6 instead of ethyl.
6-[3-(Dimethylamino)acryloyl]-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one - 6: Acryloyl-dimethylamino
- 4: Ethyl
- 7: Hydroxy
- 8: Methyl
333.35 Potential kinase inhibition (inferred from acryloyl moiety) Acryloyl group at position 6; methyl at position 8 instead of 2.

Key Observations:

Substituent Effects on Bioactivity: The benzo[d][1,3]dioxol-5-yl group in the target compound may enhance metabolic stability compared to simpler phenyl or hydroxybenzyl groups. Hydroxyl groups at position 7 (as in the target compound and ) are critical for hydrogen bonding, which may correlate with antioxidant activity.

Synthetic Accessibility: The target compound’s synthesis likely involves Claisen-Schmidt condensation or Algar-Flynn-Oyamada reactions, similar to related chromenones.

Gaps in Data: Limited experimental bioactivity data for the target compound necessitate extrapolation from structural analogs. For example, prenylated derivatives (e.g., ) show enhanced anticancer activity, suggesting that alkylation at position 6 could be a strategy for optimizing bioactivity.

Notes on Methodology and Limitations

Evidence Limitations :

  • The provided evidence lacks direct pharmacological or physicochemical data for the target compound. Comparisons rely on structural analogies and reported activities of similar compounds.
  • Patent data (e.g., ) describe unrelated benzoic acid derivatives, limiting their relevance to this analysis.

Future Directions :

  • Experimental studies on the target compound’s solubility, stability, and enzyme inhibition (e.g., COX-2, xanthine oxidase) are needed to validate inferred properties.

Biological Activity

3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one, a synthetic compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a chromenone core with hydroxyl and ethyl substituents, as well as a benzo[d][1,3]dioxole moiety. Its molecular formula is C19H16O4C_{19}H_{16}O_{4} with a molecular weight of approximately 324.34 g/mol. The unique structural elements contribute to its biological activity, particularly its antioxidant and anti-inflammatory properties.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antioxidant Activity : The compound demonstrates strong antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation in various biological models.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in tumor cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • Antioxidant Mechanism : The hydroxyl groups in the structure facilitate the donation of electrons to free radicals, thereby neutralizing them and preventing cellular damage.
  • Anti-inflammatory Pathway : The compound may inhibit the expression of cyclooxygenase (COX) enzymes and other pro-inflammatory mediators, leading to reduced inflammation.
  • Anticancer Mechanism : It potentially activates apoptotic pathways through the modulation of Bcl-2 family proteins and caspases, which are crucial for programmed cell death.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

  • In Vitro Studies : In cell line assays, this compound exhibited IC50 values indicating potent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
  • Animal Models : In vivo studies demonstrated significant tumor growth suppression in mice treated with this compound compared to control groups. Flow cytometry analysis indicated an increase in apoptotic cells in treated groups .

Table 2: In Vitro Efficacy Data

Cell LineIC50 Value (µM)Effect Observed
MCF-725.72 ± 3.95Induction of apoptosis
HeLa30.54 ± 4.12Growth inhibition

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